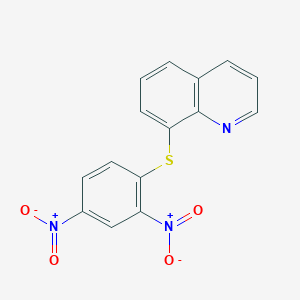
8-(2,4-Dinitrophenyl)sulfanylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2,4-Dinitrophenyl)sulfanylquinoline is an organic compound that features a quinoline ring substituted with a sulfanyl group attached to a 2,4-dinitrophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,4-Dinitrophenyl)sulfanylquinoline typically involves the nucleophilic substitution reaction of 8-mercaptoquinoline with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring efficient purification, and implementing safety measures to handle the toxic intermediates and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride for reduction of nitro groups.
Substitution: Nucleophiles like amines or thiols in the presence of a base for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
8-(2,4-Dinitrophenyl)sulfanylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 8-(2,4-Dinitrophenyl)sulfanylquinoline involves its interaction with specific molecular targets. The compound’s sulfanyl group can form coordination complexes with metal ions, affecting various biochemical pathways. The nitro groups can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. These interactions can lead to the modulation of enzyme activities and cellular functions.
類似化合物との比較
2,4-Dinitrophenol: Shares the dinitrophenyl moiety but lacks the quinoline ring and sulfanyl group.
8-Hydroxyquinoline: Similar quinoline structure but with a hydroxyl group instead of the dinitrophenyl-sulfanyl substitution.
2,4-Dinitroaniline: Contains the dinitrophenyl group but with an aniline substitution instead of the quinoline ring.
Uniqueness: 8-(2,4-Dinitrophenyl)sulfanylquinoline is unique due to the combination of the quinoline ring, sulfanyl group, and dinitrophenyl moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
特性
CAS番号 |
1873-67-2 |
|---|---|
分子式 |
C15H9N3O4S |
分子量 |
327.3 g/mol |
IUPAC名 |
8-(2,4-dinitrophenyl)sulfanylquinoline |
InChI |
InChI=1S/C15H9N3O4S/c19-17(20)11-6-7-13(12(9-11)18(21)22)23-14-5-1-3-10-4-2-8-16-15(10)14/h1-9H |
InChIキー |
HMNVREUITHREJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


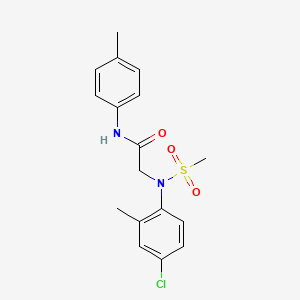
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)
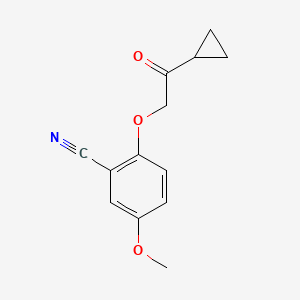
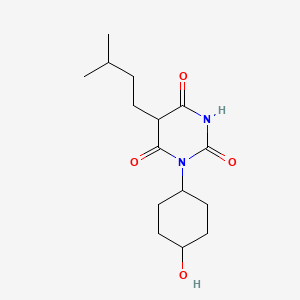
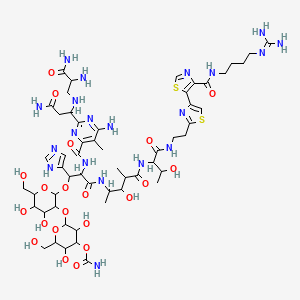

![1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide](/img/structure/B14166408.png)
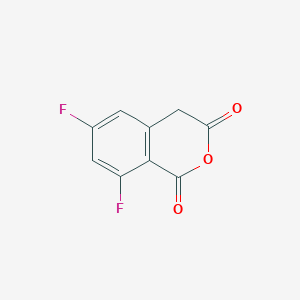
![4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B14166411.png)

![[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate](/img/structure/B14166432.png)

![4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde](/img/structure/B14166437.png)
